molecular formula C5H12O4 B031524 2-C-methyl-D-erythritol CAS No. 58698-37-6

2-C-methyl-D-erythritol

Cat. No. B031524
CAS RN: 58698-37-6
M. Wt: 136.15 g/mol
InChI Key: HGVJFBSSLICXEM-UHNVWZDZSA-N
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Description

Synthesis Analysis

The synthesis of 2-C-methyl-D-erythritol and its derivatives has been achieved through various chemical routes. For instance, Hoeffler et al. (2000) reported the synthesis of tritium-labelled 2-C-methyl-D-erythritol for the elucidation of the MEP pathway in isoprenoid biosynthesis, highlighting a synthesis approach with an overall yield of 43% from readily available 1,2-O-isopropylidene-α-D-xylofuranose (Hoeffler, Grosdemange-Billiard, & Rohmer, 2000). Additionally, Giner and Ferris (2002) accomplished the synthesis of 2-C-methyl-D-erythritol 2,4-cyclopyrophosphate, a crucial intermediate in the MEP pathway, demonstrating a four-step synthesis with an overall yield of 42% (Giner & Ferris, 2002).

Scientific Research Applications

  • Biochemistry and Microbiology :

  • Plant Physiology :

  • Atmospheric Science :

    • Found in the atmosphere above the Amazonian rainforest, 2-C-methyl-D-erythritol is produced in plants and contributes to aerosol formation, indicating its role in an alternative pathway for isoprenoid biosynthesis (Jacobsen & Anthonsen, 2015).
  • Health and Nutrition :

    • Erythritol, a derivative of 2-C-methyl-D-erythritol, shows potential in managing postprandial blood glucose levels in diabetes mellitus by inhibiting α-glucosidase, thus benefiting patients with impaired glucose regulation (Wen et al., 2018).
    • Erythritol also has been noted for its anti-cariogenic and endothelial protective effects, making it a potential sugar substitute for individuals with diabetes or pre-diabetes to reduce their risk of developing diabetic complications (Boesten, Hartog, Cock, Bosscher, Bonnema, & Bast, 2015).
  • Synthetic Chemistry :

    • Various studies have presented new synthetic approaches for 2-C-methyl-D-erythritol and its derivatives, facilitating rapid and high-yield production of isoprenoids (Koumbis, Kotoulas, & Gallos, 2007).

Safety And Hazards

As per the available data, 2-C-Methyl-D-erythritol is classified under Storage Class Code 10 - Combustible liquids . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The MEP pathway is of interest for the development of bacterium-specific drugs in the search for treatments of infectious diseases . The importance of Dxs, Idi, and IspG and metabolite export for metabolic engineering of the MEP pathway will facilitate further approaches for the microbial production of valuable isoprenoids .

properties

IUPAC Name

(2S,3R)-2-methylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJFBSSLICXEM-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464635
Record name 2-C-methyl-D-erythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-C-methyl-D-erythritol

CAS RN

58698-37-6
Record name 2-C-methyl-D-erythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,490
Citations
M Wanke, K Skorupinska-Tudek… - Acta Biochimica …, 2001 - bibliotekanauki.pl
… The further biosynthetic step consists in the conversion of MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) in a CTP-dependent reaction by the ispD gene product 4-(…
Number of citations: 138 bibliotekanauki.pl
T Masini, AKH Hirsch - Journal of medicinal chemistry, 2014 - ACS Publications
Important pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively, and plants, utilize the 2C-methyl-d…
Number of citations: 85 pubs.acs.org
S Takahashi, T Kuzuyama… - Proceedings of the …, 1998 - National Acad Sciences
… In the alternative pathway, 2-C-methyl-d-erythritol or its 4-… for synthesis of 2-C-methyl-d-erythritol 4-phosphate, we … the defect in synthesizing 2-C-methyl-d-erythritol 4-phosphate of these …
Number of citations: 647 www.pnas.org
T Kuzuyama, M Takagi, K Kaneda, T Dairi, H Seto - Tetrahedron Letters, 2000 - Elsevier
… rearrangement and reduction of 2 occur simultaneously to yield 2-C-methyl-d-erythritol 4-phosphate (MEP) (3)… We propose to designate this enzyme 2-C-methyl-d-erythritol 4-phosphate …
Number of citations: 167 www.sciencedirect.com
L Carretero-Paulet, I Ahumada, N Cunillera… - Plant …, 2002 - academic.oup.com
… The block of the 2-C-methyl-d-erythritol 4-phosphate pathway … control of the 2-C-methyl-d-erythritol 4-phosphate pathway. … are formed by the 2-C-methyl-d-erythritol 4-phosphate (MEP) …
Number of citations: 280 academic.oup.com
B Altincicek, EC Duin, A Reichenberg… - Febs …, 2002 - Wiley Online Library
… (this issue) that also the gcpE gene product is enzymatically active in converting 2-C-methyl-D-erythritol-2,4-cyclodiphosphate into HMBPP with dithionite as artificial electron donor …
Number of citations: 189 febs.onlinelibrary.wiley.com
JM Estévez, A Cantero, C Romero, H Kawaide… - Plant …, 2000 - academic.oup.com
… the first enzyme of the 2-C-methyl-d-erythritol-4-phosphate … -mevalonate pathway designated as the 2-C-methyl-d-erythritol-4-P (… - 5′-diphospho)-2-C-methyl-d-erythritol. This product is …
Number of citations: 303 academic.oup.com
D Ostrovsky, G Diomina, E Lysak, E Matveeva… - Archives of …, 1998 - Springer
… Corynebacteria and mycobacteria are able to synthesize 2-C-methyl-D-erythritol-2,4-cyclopyrophosphate (MEC) under oxidative stress conditions, which led us to suggest a connection …
Number of citations: 87 link.springer.com
L CHARON, JF HOEFFLER… - Biochemical …, 2000 - portlandpress.com
… its isoprenoids via the mevalonate-independent 2-C-methyl-D-erythritol 4-phosphate (MEP) … synthesizes its isoprenoids from exogenous 2-C-methyl-D-erythritol (ME) added to the …
Number of citations: 81 portlandpress.com
S Steinbacher, J Kaiser, W Eisenreich, R Huber… - Journal of Biological …, 2003 - ASBMB
2-C-Methyl-d-erythritol 4-phosphate synthase (IspC) is the first enzyme committed to isoprenoid biosynthesis in the methylerythritol phosphate pathway, which represents an alternative …
Number of citations: 235 www.jbc.org

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